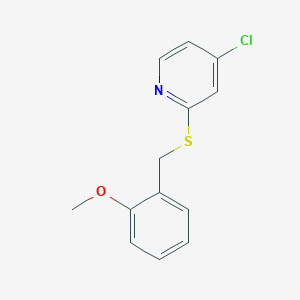
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Méthodes De Préparation
The synthesis of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one typically involves the reaction of 4-methoxyindole with piperidin-4-one under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Mécanisme D'action
The mechanism of action of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one involves its interaction with various molecular targets. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on other pathways are still under investigation, but its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one include other indole derivatives such as:
1-Methyl-4-piperidone: Used in the synthesis of various pharmaceuticals.
1-((1-Methyl-1H-indol-3-yl)methyl)piperidin-4-one: Similar in structure but with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific methoxy group on the indole ring, which can influence its reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
873445-76-2 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
1-[(4-methoxy-1H-indol-3-yl)methyl]piperidin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-14-4-2-3-13-15(14)11(9-16-13)10-17-7-5-12(18)6-8-17/h2-4,9,16H,5-8,10H2,1H3 |
Clé InChI |
AUQAGFSKWXFPSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=CN2)CN3CCC(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)



![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)


